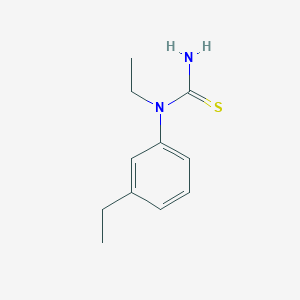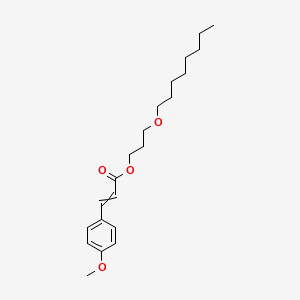
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features an octyloxy group attached to a propyl chain, which is further connected to a 4-methoxyphenyl group through a prop-2-enoate linkage. The presence of both the octyloxy and methoxyphenyl groups contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-methoxyphenyl)prop-2-enoic acid with 3-(octyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures the large-scale production of this compound with high purity and consistency.
化学反応の分析
Types of Reactions
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoic acid or corresponding aldehydes.
Reduction: 3-(Octyloxy)propyl 3-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular components. The octyloxy and methoxyphenyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects at the molecular level.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the octyloxy group, resulting in different chemical properties and applications.
3-(Octyloxy)propyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
Uniqueness
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both the octyloxy and methoxyphenyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
184722-85-8 |
|---|---|
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC名 |
3-octoxypropyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H32O4/c1-3-4-5-6-7-8-16-24-17-9-18-25-21(22)15-12-19-10-13-20(23-2)14-11-19/h10-15H,3-9,16-18H2,1-2H3 |
InChIキー |
TZTDCVGMVLIUJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCCCOC(=O)C=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
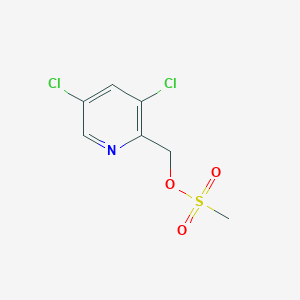
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)


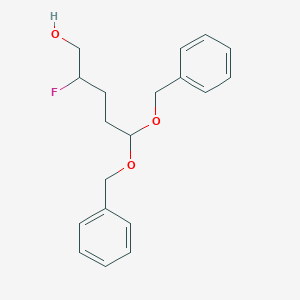

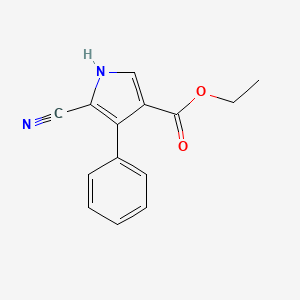

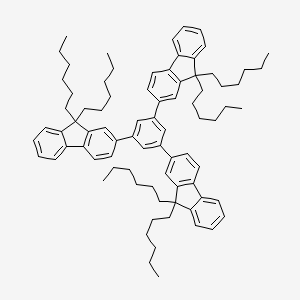
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
